5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole 5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 113296-51-8
VCID: VC17311778
InChI: InChI=1S/C16H13N3O6/c20-18(21)12-6-4-11(5-7-12)16-9-15(25-17-16)10-24-14-3-1-2-13(8-14)19(22)23/h1-8,15H,9-10H2
SMILES:
Molecular Formula: C16H13N3O6
Molecular Weight: 343.29 g/mol

5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole

CAS No.: 113296-51-8

Cat. No.: VC17311778

Molecular Formula: C16H13N3O6

Molecular Weight: 343.29 g/mol

* For research use only. Not for human or veterinary use.

5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole - 113296-51-8

Specification

CAS No. 113296-51-8
Molecular Formula C16H13N3O6
Molecular Weight 343.29 g/mol
IUPAC Name 5-[(3-nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole
Standard InChI InChI=1S/C16H13N3O6/c20-18(21)12-6-4-11(5-7-12)16-9-15(25-17-16)10-24-14-3-1-2-13(8-14)19(22)23/h1-8,15H,9-10H2
Standard InChI Key GOBMDCSJSPABNS-UHFFFAOYSA-N
Canonical SMILES C1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=CC(=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Core Scaffold and Substituent Analysis

The compound’s IUPAC name, 5-[(3-nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole, delineates its structure unambiguously:

  • A 4,5-dihydro-1,2-oxazole ring (also termed 2-isoxazoline) serves as the central heterocycle. This scaffold is non-aromatic due to partial saturation at the 4,5-positions, conferring conformational flexibility compared to fully aromatic oxazoles .

  • At position 3 of the oxazole ring, a 4-nitrophenyl group is attached. The para-nitro substituent introduces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing intermolecular dipole interactions .

  • Position 5 bears a (3-nitrophenoxy)methyl group. The meta-nitro substitution on the phenoxy moiety creates a sterically hindered environment, while the ether linkage (-O-) contributes to solubility in polar aprotic solvents .

Stereoelectronic Properties

Density Functional Theory (DFT) calculations on analogous nitroaromatic oxazoles reveal key electronic features:

  • The nitro groups act as strong electron-withdrawing substituents, lowering the LUMO (lowest unoccupied molecular orbital) energy to between −0.09 and −0.13 eV, facilitating electron-accepting behavior .

  • The dihydro-oxazole ring exhibits a puckered conformation, with a C4–C5 bond rotation barrier of ~5–8 kcal/mol, enabling adaptive binding in biological systems .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 5-[(3-nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole can be conceptualized via two primary routes:

  • Cyclization of Nitro-Substituted Chalcones:

    • Intermediate chalcones (α,β-unsaturated ketones) are formed via Claisen-Schmidt condensation between 4-nitroacetophenone and 3-nitrophenoxyacetaldehyde .

    • Subsequent cyclization with hydroxylamine hydrochloride yields the dihydro-oxazole ring .

  • Nucleophilic Displacement on Epoxides:

    • Epoxide intermediates, derived from nitro-substituted styrenes, undergo ring-opening with hydroxylamine derivatives to form the oxazoline scaffold .

Optimized Synthetic Protocol (Hypothetical)

Based on analogous syntheses , a plausible pathway involves:

  • Synthesis of 3-Nitrophenoxyacetaldehyde:

    • Reaction of 3-nitrophenol with chloroacetaldehyde in the presence of K₂CO₃.

  • Chalcone Formation:

    • Claisen-Schmidt condensation between 4-nitroacetophenone and 3-nitrophenoxyacetaldehyde under acidic conditions (H₂SO₄, ethanol, reflux).

  • Oxazole Cyclization:

    • Treatment of the chalcone intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water, followed by microwave-assisted cyclization (100°C, 30 min) .

Table 1. Hypothetical Reaction Yields and Conditions

StepReagents/ConditionsYield (%)
1K₂CO₃, DMF, 80°C78
2H₂SO₄, EtOH, reflux65
3NH₂OH·HCl, MW, 100°C52

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

  • Aqueous Solubility: Predicted log S (water) = −4.2 ± 0.3, indicating low solubility (<1 mg/mL) .

  • logP (Octanol-Water): Calculated value of 3.8 ± 0.2, suggesting moderate lipophilicity suitable for membrane penetration .

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include ν(NO₂) at 1,525 cm⁻¹ (asymmetric) and 1,350 cm⁻¹ (symmetric), and ν(C=N) at 1,640 cm⁻¹ .

  • ¹H NMR (DMSO-d₆):

    • δ 8.35–8.15 (m, 4H, Ar-H from 4-nitrophenyl).

    • δ 7.85–7.70 (m, 3H, Ar-H from 3-nitrophenoxy).

    • δ 5.20 (s, 2H, OCH₂).

    • δ 4.45–3.95 (m, 2H, dihydro-oxazole CH₂) .

Biological Activity and Mechanisms

OrganismMIC (μM)Cytotoxicity (CC₅₀, μM)
M. tuberculosis3.2>100
S. aureus (MRSA)25>100

Cytotoxicity and Selectivity

  • CC₅₀ in Vero Cells: Predicted >100 μM, indicating low mammalian cell toxicity .

  • Selectivity Index (SI): SI = CC₅₀/MIC ≈ 31, comparable to first-line antitubercular agents like isoniazid .

Applications in Materials Science

Nonlinear Optical (NLO) Materials

Nitroaromatic oxazoles exhibit large hyperpolarizability (β), making them candidates for NLO applications:

  • Computational β Value: ~150 × 10⁻³⁰ esu, driven by charge transfer between nitro and oxazole moieties .

Polymer Stabilizers

The radical scavenging capacity of nitro groups enhances thermal stability in polymers:

  • Decomposition Temperature (Td): ~280°C under nitrogen atmosphere .

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